3,6-カルバゾールジカルボン酸ジアミド (3,6-CPDA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

2-((4-アセトキシフェニル)-2-クロロ-N-メチル)エチルアンモニウムクロリドは、幅広い科学研究に応用されています。

作用機序

2-((4-アセトキシフェニル)-2-クロロ-N-メチル)エチルアンモニウムクロリドの作用機序は、グルココルチコイド受容体への結合に関係しています。 この結合は、受容体の活性化につながり、その後、炎症性および免疫応答に関与するさまざまな遺伝子の発現を調節します . この化合物は、プロ炎症性サイトカインをダウンレギュレートし、抗炎症性サイトカインをアップレギュレートすることで、その効果を発揮します . さらに、炎症に関与する重要な転写因子である核因子-κBの活性化を阻害します .

生化学分析

Biochemical Properties

CPDA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The citrate component of CPDA acts as a calcium chelator, preventing blood coagulation. The dextrose and adenine provide nutrients to the red blood cells, maintaining their functionality during storage .

Cellular Effects

CPDA has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the viability of red blood cells during storage. It prevents the transformation of red blood cells from discocytes to spherocytes, which is a common occurrence in stored blood without CPDA .

Molecular Mechanism

At the molecular level, CPDA exerts its effects through binding interactions with biomolecules. The citrate component binds to calcium ions, inhibiting the coagulation cascade. The dextrose and adenine provide necessary nutrients for ATP production, ensuring the survival of red blood cells .

Temporal Effects in Laboratory Settings

Over time, CPDA maintains the morphology and deformability of stored red blood cells for up to 6 weeks . Without CPDA, red blood cells undergo a dramatic morphological transformation from discocytes to spherocytes within two weeks .

Metabolic Pathways

CPDA is involved in several metabolic pathways. The dextrose and adenine in CPDA contribute to the glycolytic pathway, providing the necessary substrates for ATP production .

Transport and Distribution

CPDA is distributed within cells and tissues through the circulatory system. It interacts with red blood cells, ensuring their survival during storage .

Subcellular Localization

The subcellular localization of CPDA is primarily within the red blood cells. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

2-((4-アセトキシフェニル)-2-クロロ-N-メチル)エチルアンモニウムクロリドの合成には、いくつかの段階が必要です。 一般的な方法の1つには、塩基の存在下で、4-アセトキシフェニルクロリドとN-メチルエチルアミンを反応させて、目的の生成物を得ることが含まれます . 反応条件は、通常、中程度の温度と、ジクロロメタンやエタノールなどの溶媒の使用を伴います . 工業生産方法では、多くの場合、同様の合成ルートを大規模に採用し、最適化された反応条件により、高収率と高純度を実現しています .

化学反応の分析

2-((4-アセトキシフェニル)-2-クロロ-N-メチル)エチルアンモニウムクロリドは、さまざまな化学反応を起こし、以下のような反応があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます.

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます.

置換: この化合物は求核置換反応を起こすことができ、塩素原子が、水酸化物イオンやアミン基などの他の求核剤によって置換されます.

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって対応するカルボン酸が生成され、還元によってアルコールが生成される可能性があります .

特性

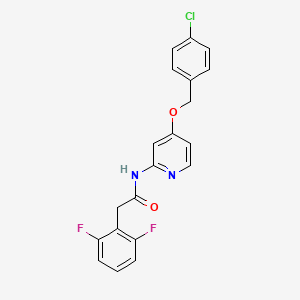

IUPAC Name |

N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJHCLTIVIGLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

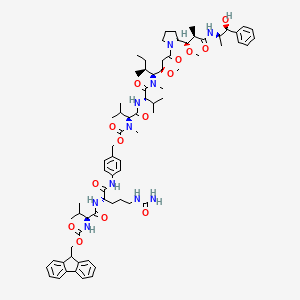

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)